Br-PEG8-OH
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Overview
Description
Br-PEG8-OH: is a compound that represents a polyethylene glycol (PEG) polymer with eight ethylene glycol units and a terminal bromine (Br) group. Its chemical formula is C16H33BrO8 and it has a molecular weight of 433.33 g/mol . This compound is characterized by its hydrophilic nature due to the presence of multiple ethylene glycol units, making it soluble in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG8-OH typically involves the reaction of polyethylene glycol (PEG) with a brominating agent. One common method is the reaction of PEG with hydrobromic acid (HBr) under controlled conditions to introduce the bromine functional group at the terminal position . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reaction time to optimize the bromination reaction. The product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Br-PEG8-OH undergoes various chemical reactions, including:
Substitution Reactions: The bromine group can be substituted with other functional groups such as amines, thiols, or azides through nucleophilic substitution reactions.
Coupling Reactions: The terminal bromine group can participate in coupling reactions with other molecules to form larger, more complex structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include sodium azide (NaN3), sodium thiolate (NaS), and primary amines (R-NH2).
Catalysts: Catalysts such as copper(I) iodide (CuI) are often used to facilitate coupling reactions.
Major Products:
Azide-PEG8-OH: Formed by the substitution of the bromine group with an azide group.
Thiol-PEG8-OH: Formed by the substitution of the bromine group with a thiol group.
Scientific Research Applications
Chemistry: Br-PEG8-OH is used as a building block in the synthesis of more complex molecules and polymers. Its terminal bromine group allows for easy functionalization and modification .
Biology and Medicine: In biomedical research, this compound is used for the PEGylation of proteins and peptides, which enhances their solubility, stability, and bioavailability . It is also used in the development of drug delivery systems and hydrogels for tissue engineering .
Industry: In industrial applications, this compound is used as a surfactant and emulsifier in cosmetics and personal care products. Its hydrophilic nature helps to stabilize emulsions and improve the texture of formulations .
Mechanism of Action
The mechanism of action of Br-PEG8-OH is primarily based on its ability to modify the surface properties of molecules and materials. The terminal bromine group can react with various functional groups, allowing for the attachment of PEG chains to proteins, peptides, and other molecules.
Comparison with Similar Compounds
OH-PEG8-OH: A similar compound with terminal hydroxyl groups instead of a bromine group.
AcS-PEG8-OH: Contains a sulfur acetyl group and a hydroxyl group, used for further derivatization and increasing water solubility.
Uniqueness: Br-PEG8-OH is unique due to its terminal bromine group, which provides a versatile functional handle for various chemical reactions. This makes it particularly useful in applications requiring specific and targeted modifications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33BrO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQINBXDBUXBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33BrO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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